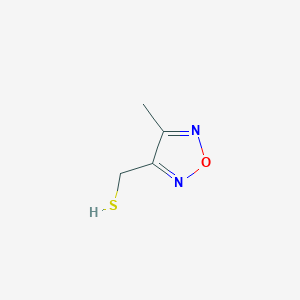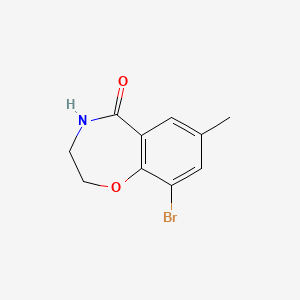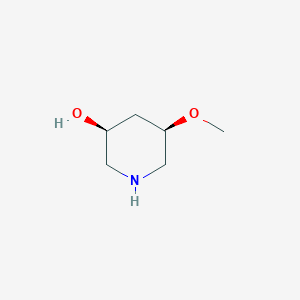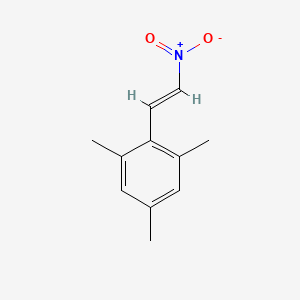
(4-Methyl-1,2,5-oxadiazol-3-yl)methanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methyl-1,2,5-oxadiazol-3-yl)methanethiol is a heterocyclic compound containing an oxadiazole ring substituted with a methyl group and a methanethiol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-1,2,5-oxadiazol-3-yl)methanethiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-1,2,5-oxadiazole with methanethiol in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methyl-1,2,5-oxadiazol-3-yl)methanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The methyl and methanethiol groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides or sulfonic acids, while substitution reactions can introduce various functional groups onto the oxadiazole ring.
Applications De Recherche Scientifique
(4-Methyl-1,2,5-oxadiazol-3-yl)methanethiol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of (4-Methyl-1,2,5-oxadiazol-3-yl)methanethiol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the specific biological context and the nature of the interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Methyl-1,2,5-oxadiazol-3-yl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.
(4-Methyl-1,2,5-oxadiazol-3-yl)methylamine: Contains an amine group instead of a thiol group.
(4-Methyl-1,2,5-oxadiazol-3-yl)methyl chloride: Features a chloride group instead of a thiol group.
Uniqueness
(4-Methyl-1,2,5-oxadiazol-3-yl)methanethiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C4H6N2OS |
|---|---|
Poids moléculaire |
130.17 g/mol |
Nom IUPAC |
(4-methyl-1,2,5-oxadiazol-3-yl)methanethiol |
InChI |
InChI=1S/C4H6N2OS/c1-3-4(2-8)6-7-5-3/h8H,2H2,1H3 |
Clé InChI |
IVMWTJJSPMORAH-UHFFFAOYSA-N |
SMILES canonique |
CC1=NON=C1CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Azaspiro[3.5]nonan-8-one](/img/structure/B13506906.png)
![Ethyl[(3-fluoro-4-methoxyphenyl)methyl]aminehydrochloride](/img/structure/B13506918.png)




![1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-5-carboxylic acid](/img/structure/B13506935.png)

![(4aS,7aS)-1-[(5-methylthiophen-2-yl)methyl]-octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B13506948.png)


![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2,2-difluoropropanoic acid](/img/structure/B13506975.png)
![3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine](/img/structure/B13506984.png)

